molecular formula C18H14O5 B14503781 Melilotic anhydride CAS No. 63938-14-7

Melilotic anhydride

Cat. No.: B14503781
CAS No.: 63938-14-7
M. Wt: 310.3 g/mol
InChI Key: RRNUBUJUSVRJSQ-WGDLNXRISA-N
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Description

Melilotic anhydride (C₉H₆O₃), also known as the lactone of o-hydroxycinnamic acid, is a cyclic ester derived from melilotic acid. It is naturally found in Melilotus officinalis (sweet clover) and is associated with the herb's fragrant properties . This compound forms during the drying process of the plant, alongside coumarin and hydrocoumaric acid. Its structure features a fused aromatic ring system with an intramolecular ester linkage, distinguishing it from conventional acid anhydrides like maleic or phthalic anhydride. This compound is primarily studied for its role in traditional medicine and fragrance applications .

Properties

CAS No.

63938-14-7

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H14O5/c19-15-7-3-1-5-13(15)9-11-17(21)23-18(22)12-10-14-6-2-4-8-16(14)20/h1-12,19-20H/b11-9+,12-10+

InChI Key

RRNUBUJUSVRJSQ-WGDLNXRISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Melilotic anhydride can be synthesized through the dehydration of mellitic acid. The process involves heating mellitic acid, which leads to the loss of water molecules and the formation of this compound. This compound was first obtained by Justus Liebig and Friedrich Wöhler in 1830 during their study of the mineral mellite .

Chemical Reactions Analysis

Melilotic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form mellitic acid.

    Reduction: Can be reduced to mellitic acid using reducing agents.

    Substitution: Reacts with nucleophiles to form substituted products.

Common reagents used in these reactions include water for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are mellitic acid and its derivatives .

Scientific Research Applications

Melilotic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of melilotic anhydride involves nucleophilic attack on the carbonyl groups, leading to the formation of various reaction intermediates. The compound’s reactivity is influenced by the presence of multiple carbonyl groups, which makes it susceptible to nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Anhydrides

Structural and Functional Features

Melilotic anhydride is structurally distinct from typical acid anhydrides. While acid anhydrides (e.g., maleic, phthalic) contain two carbonyl groups linked by an oxygen atom (R–CO–O–CO–R), this compound is a lactone (cyclic ester) formed via intramolecular esterification of o-hydroxycinnamic acid. This difference impacts reactivity and applications.

Table 1: Structural and Functional Comparison
Compound Type Molecular Formula Key Features Applications
This compound Cyclic ester C₉H₆O₃ Aromatic lactone; low thermal stability; natural origin Fragrances, traditional medicine
Maleic anhydride Acid anhydride C₄H₂O₃ High reactivity; forms copolymers (e.g., SMA resins) Plastics, coatings, adhesives
Phthalic anhydride Aromatic anhydride C₈H₄O₃ Derived from o-xylene oxidation; hydrolyzes to phthalic acid Alkyd resins, dyes, flame retardants
Succinic anhydride Aliphatic anhydride C₄H₄O₃ Produced via succinic acid dehydration or maleic anhydride hydrogenation Food additives, biodegradable polymers

Reactivity and Copolymerization Behavior

For example:

  • Maleic anhydride exhibits a reactivity ratio (r₁r₂ = 0.15) indicative of random copolymerization with methyl acrylate, enabling versatile industrial applications .
  • Phthalic anhydride undergoes hydrolysis to phthalic acid, a key step in resin production .
  • Succinic anhydride is favored in green chemistry due to its renewable production pathways (e.g., biomass-derived maleic anhydride hydrogenation) .

In contrast, this compound’s cyclic ester structure limits its participation in industrial polymerization. No copolymerization data are available for this compound in the literature reviewed.

Thermal Stability and Degradation

Thermal analysis reveals differences in stability:

  • Maleic/phthalic anhydrides : Exhibit higher thermal stability, making them suitable for high-temperature processes (e.g., polymer curing) .
  • Anhydride-modified lignocellulose: Shows reduced thermal stability compared to unmodified samples, aligning with trends observed in this compound .

Key Research Findings

  • Synthesis : this compound forms naturally in Melilotus officinalis, whereas maleic and phthalic anhydrides are synthesized via oxidation or hydrogenation .
  • Applications : Industrial anhydrides dominate polymer and resin markets, while this compound remains niche in fragrances and herbal medicine .
  • Thermal Behavior : Cyclic anhydrides (e.g., melilotic) degrade more readily than linear or aromatic counterparts .

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